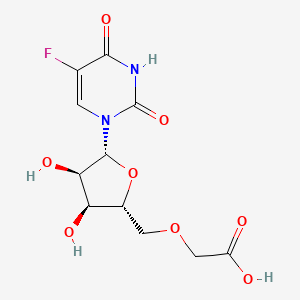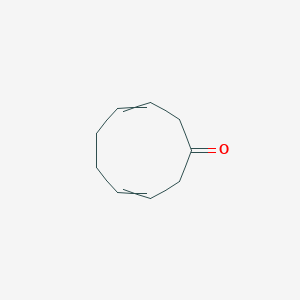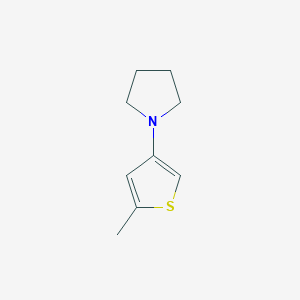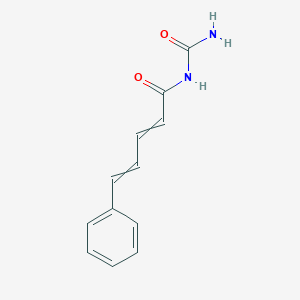stannane CAS No. 64268-27-5](/img/structure/B14505607.png)
[(4-Ethenylphenyl)methyl](trimethyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Ethenylphenyl)methylstannane is an organotin compound characterized by the presence of a tin atom bonded to a trimethyl group and a (4-ethenylphenyl)methyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethenylphenyl)methylstannane typically involves the reaction of (4-ethenylphenyl)methyl chloride with trimethyltin chloride in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of (4-Ethenylphenyl)methylstannane follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
(4-Ethenylphenyl)methylstannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The trimethylstannyl group can be substituted with other functional groups using reagents such as halogens or organolithium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like bromine or lithium diisopropylamide are employed for substitution reactions.
Major Products Formed
Oxidation: Organotin oxides.
Reduction: Lower oxidation state organotin compounds.
Substitution: Various substituted organotin compounds depending on the reagent used.
科学的研究の応用
Chemistry
(4-Ethenylphenyl)methylstannane is used as a precursor in the synthesis of complex organotin compounds. It serves as a reagent in cross-coupling reactions and as a catalyst in polymerization processes.
Biology
In biological research, organotin compounds are studied for their potential as antifungal and antibacterial agents. (4-Ethenylphenyl)methylstannane is investigated for its bioactivity and interaction with biological macromolecules.
Medicine
The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands
Industry
(4-Ethenylphenyl)methylstannane is used in the production of heat-stabilized PVC and as a catalyst in the manufacture of polyurethane foams. Its role in enhancing the properties of materials makes it valuable in industrial applications.
作用機序
The mechanism of action of (4-Ethenylphenyl)methylstannane involves the interaction of the tin center with various molecular targets. The compound can form coordination complexes with nucleophiles, leading to the activation or inhibition of specific biochemical pathways. The trimethylstannyl group plays a crucial role in stabilizing the compound and facilitating its reactivity.
類似化合物との比較
Similar Compounds
Trimethyltin chloride: Similar in structure but lacks the (4-ethenylphenyl)methyl group.
Triethyltin chloride: Contains ethyl groups instead of methyl groups.
Triphenyltin chloride: Contains phenyl groups instead of methyl groups.
Uniqueness
(4-Ethenylphenyl)methylstannane is unique due to the presence of the (4-ethenylphenyl)methyl group, which imparts distinct reactivity and properties. This structural feature allows for specific interactions in chemical and biological systems, making it valuable for targeted applications.
特性
CAS番号 |
64268-27-5 |
|---|---|
分子式 |
C12H18Sn |
分子量 |
280.98 g/mol |
IUPAC名 |
(4-ethenylphenyl)methyl-trimethylstannane |
InChI |
InChI=1S/C9H9.3CH3.Sn/c1-3-9-6-4-8(2)5-7-9;;;;/h3-7H,1-2H2;3*1H3; |
InChIキー |
BPHRHDGPOCAYED-UHFFFAOYSA-N |
正規SMILES |
C[Sn](C)(C)CC1=CC=C(C=C1)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


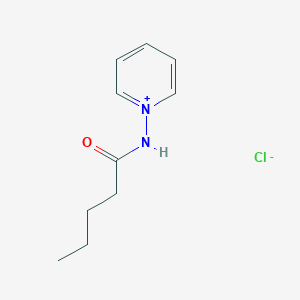
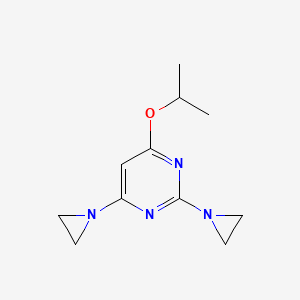
![Bicyclo[2.2.1]hept-5-en-2-ol, 2-[3-(1-ethoxyethoxy)propyl]-](/img/structure/B14505547.png)
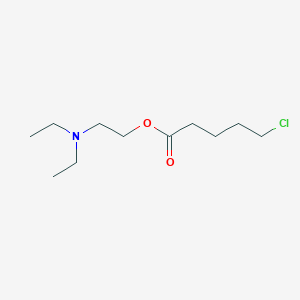
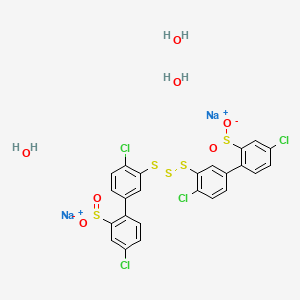
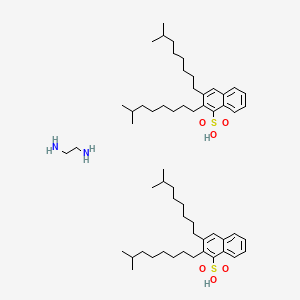
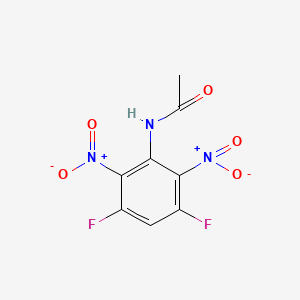


![Benzamide, N-[(4-nitrophenyl)methoxy]-](/img/structure/B14505581.png)
